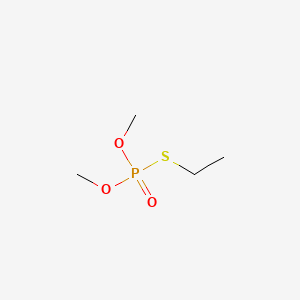
O,O-Dimethyl S-ethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl S-ethyl phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is C4H11O3PS and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Insecticide and Acaricide
O,O-Dimethyl S-ethyl phosphorothioate is primarily utilized as a systemic insecticide and acaricide. It effectively targets sucking insects, making it valuable in crop protection strategies. The compound operates by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects, leading to paralysis and death of the pest .
Tolerance Levels in Food Commodities
Regulatory bodies have established tolerance levels for residues of this compound in various food commodities. For instance, tolerances are set for alfalfa, broccoli, and cotton among others, with specified parts per million (ppm) limits to ensure food safety . The following table summarizes some of these tolerances:
| Commodity | Tolerance (ppm) |
|---|---|
| Alfalfa, forage | 5.0 |
| Broccoli | 1.0 |
| Cotton, undelinted seed | 0.02 |
| Cattle, meat | 0.01 |
| Poultry, meat | 0.01 |
Biochemical Research
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of the nervous system in insects . This property has been leveraged in various studies to explore the biochemical pathways involved in organophosphate toxicity.
Health Risk Assessments
Research has highlighted the potential health risks associated with exposure to this compound. Studies indicate that occupational exposure can lead to acute symptoms such as respiratory distress and neurological effects due to cholinesterase inhibition . A notable case involved a farmer who experienced severe intoxication after prolonged exposure during pesticide application. Such findings underscore the importance of monitoring and regulating exposure levels for agricultural workers .
Case Studies
Case Study: Occupational Exposure
A detailed examination of occupational exposure to this compound revealed significant health impacts among agricultural workers. Symptoms ranged from headaches and dizziness to severe neurological effects following acute exposure. The study emphasized the need for protective measures and training for workers handling this chemical .
Case Study: Environmental Impact
Research into the environmental persistence of this compound has shown that it can contaminate water sources through runoff from treated fields. Its degradation products have also been studied for their ecological impacts on non-target organisms, highlighting the need for careful application practices to mitigate environmental risks .
Propriétés
Numéro CAS |
6389-81-7 |
|---|---|
Formule moléculaire |
C4H11O3PS |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H11O3PS/c1-4-9-8(5,6-2)7-3/h4H2,1-3H3 |
Clé InChI |
KEVXARPBRXTLQG-UHFFFAOYSA-N |
SMILES |
CCSP(=O)(OC)OC |
SMILES canonique |
CCSP(=O)(OC)OC |
Key on ui other cas no. |
6389-81-7 |
Synonymes |
O,O-dimethyl S-ethyl phosphorothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















